molecular formula C16H27N3O3S B7781472 tert-butyl N-[5-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl]carbamate CAS No. 578003-38-0

tert-butyl N-[5-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl]carbamate

Cat. No.: B7781472
CAS No.: 578003-38-0
M. Wt: 341.5 g/mol
InChI Key: YVWRTVPDXOUSOL-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl]carbamate is a complex organic compound that features a tert-butyl carbamate group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl]carbamate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the sulfanyl group: The oxadiazole ring can be functionalized with a sulfanyl group using thiol reagents under basic conditions.

    Attachment of the pentyl chain: This step involves the alkylation of the oxadiazole ring with a pentyl halide.

    Formation of the carbamate group: The final step involves the reaction of the amine group with tert-butyl chloroformate under basic conditions to form the carbamate.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced forms.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Bioconjugation: The carbamate group can be used to link the compound to biomolecules for various applications.

    Drug Development: The oxadiazole ring is a common motif in drug design due to its stability and bioactivity.

Medicine

    Antimicrobial Agents: Compounds containing oxadiazole rings have shown potential as antimicrobial agents.

    Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties.

Industry

    Coatings: The compound can be used in the formulation of advanced coatings.

    Adhesives: It can be used to improve the performance of adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. The carbamate group can form stable linkages with biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    Oxadiazole derivatives: Compounds with similar ring structures but different substituents.

    Sulfanyl-substituted compounds: Compounds with similar sulfanyl groups but different core structures.

Uniqueness

tert-Butyl N-[5-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl]carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, sulfanyl group, and carbamate group in a single molecule allows for versatile applications in various fields.

Properties

IUPAC Name

tert-butyl N-[5-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S/c1-12(2)11-23-15-19-18-13(21-15)9-7-6-8-10-17-14(20)22-16(3,4)5/h1,6-11H2,2-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWRTVPDXOUSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NN=C(O1)CCCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320538
Record name tert-butyl N-[5-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578003-38-0
Record name tert-butyl N-[5-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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